5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-bromo-5-methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interaction with biological targets.
Industrial Applications: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound can bind to DNA or RNA, affecting their function and leading to cytotoxic effects .
Comparison with Similar Compounds
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure but different substitution pattern, leading to different biological activities.
2-Amino-4-(4-chlorophenyl)thiazole: Contains a different substituent on the phenyl ring, affecting its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrN2OS |
---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-6-2-3-8(11)7(4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ZQEHLTJYNGNYDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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